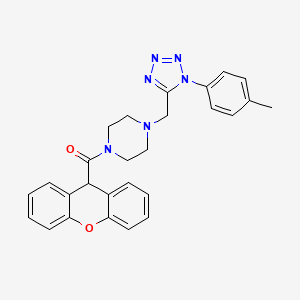

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Description

BenchChem offers high-quality (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O2/c1-19-10-12-20(13-11-19)33-25(28-29-30-33)18-31-14-16-32(17-15-31)27(34)26-21-6-2-4-8-23(21)35-24-9-5-3-7-22(24)26/h2-13,26H,14-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMFWKRDHIMXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings, supported by case studies and data tables.

Structural Characteristics

This compound features a unique structure comprising a piperazine ring, a tetrazole moiety, and a xanthenone framework. The molecular formula is with a molecular weight of approximately 373.44 g/mol. The integration of these functional groups may contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

- Antitumor Properties : Some tetrazole-containing compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is often linked to their ability to interact with specific cellular targets .

- Neurological Effects : Certain derivatives have been investigated for their potential as neuroprotective agents, possibly through modulation of neurotransmitter systems.

Synthesis

The synthesis of (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves several steps:

- Formation of the Piperazine Core : The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Tetrazole Moiety : This is achieved via the reaction of p-tolylmethyl halides with azides or other nitrogen sources.

- Xanthenone Integration : The xanthenone structure is introduced through condensation reactions with suitable aromatic aldehydes or ketones.

Each step requires careful optimization to ensure high yields and purity of the final product.

Antimicrobial Activity Study

A study evaluated the antimicrobial activity of various tetrazole derivatives, including those similar to our compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL. The compound exhibited stronger activity compared to traditional antibiotics like ampicillin .

Antitumor Activity Assessment

In another study, derivatives containing the tetrazole group were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain compounds induced significant apoptosis, with IC50 values below 30 µM, indicating promising anticancer potential .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |

Scientific Research Applications

Biological Activities

Research indicates that (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, tetrazole derivatives have been reported to possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Antitumor Potential : The xanthenone component is known for its cytotoxic effects against cancer cells. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neuropharmacological Effects : Compounds containing piperazine and tetrazole moieties have been studied for their potential as anxiolytics and antidepressants. The interaction of this compound with neurotransmitter receptors could lead to significant therapeutic implications in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | A study demonstrated that tetrazole derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential. |

| Cytotoxicity Assays | Research on xanthenone derivatives revealed IC50 values below 20 µM against various cancer cell lines, suggesting effectiveness in inducing cell death. |

| Neuropharmacological Screening | Compounds featuring piperazine rings showed significant binding affinity to serotonin receptors, indicating potential use as antidepressants. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone?

- Methodological Answer : A two-step procedure is commonly employed:

Tetrazole Formation : React 1-(p-tolyl)-1H-tetrazole-5-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tetrazole-methyl intermediate .

Piperazine-Xanthene Coupling : Use a nucleophilic substitution or amide coupling reaction to attach the tetrazole-methyl intermediate to the piperazine-xanthene scaffold. PEG-400 with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C has been effective for analogous tetrazole-piperazine derivatives .

- Characterization : Confirm via IR (tetrazole C=N stretch at ~1,550 cm⁻¹) and ¹H NMR (piperazine CH₂ peaks at δ 2.5–3.5 ppm; xanthene aromatic protons at δ 6.8–7.4 ppm) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Identify xanthene aromatic protons (δ 6.8–7.4 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Tetrazole C=N bonds are confirmed via ¹³C NMR (δ 145–155 ppm) .

- IR : Look for tetrazole ring vibrations (~1,550 cm⁻¹) and xanthene C=O stretches (~1,680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₃₁H₂₈N₆O₂ (exact mass: 548.22 g/mol) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. inactivity) be resolved?

- Methodological Approach :

Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify threshold effects.

Assay Optimization : Ensure cell viability assays (e.g., MTT) use standardized protocols to minimize batch variability .

Comparative Studies : Compare with structurally similar compounds (e.g., 1-methyl-4-nitro-1H-pyrazol-5-yl derivatives ) to isolate the role of the xanthene moiety in activity .

- Data Interpretation : Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish artifacts from true bioactivity .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Experimental Design :

- Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% DMSO to avoid cytotoxicity).

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Workflow :

Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). The xanthene moiety may engage in π-π stacking with aromatic residues .

DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the tetrazole ring .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.